(2R)-N-(1-cyanocyclopropyl)-3-(cyclopropylmethylsulfanyl)-2-[[(2S)-1,1-difluoro-1-(4-methylsulfanylphenoxy)pent-3-yn-2-yl]amino]propanamide
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Overview
Description
PMID27998201-Compound-5 is a small molecular drug primarily indicated for the treatment of chronic obstructive pulmonary disease, cirrhosis, gastrointestinal diseases, multiple sclerosis, and psoriasis vulgaris . This compound functions as an inhibitor of several cathepsins, including Cathepsin B, Cathepsin F, Cathepsin K, Cathepsin L, and Cathepsin S .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID27998201-Compound-5 involves multiple steps, including the formation of key intermediates and the final compound. The synthetic route typically starts with the preparation of a cyanoacetic ester, followed by a series of reactions involving nitrile and amine groups to form the final compound .
Industrial Production Methods
Industrial production of PMID27998201-Compound-5 involves scaling up the laboratory synthesis to a pilot plant level. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
PMID27998201-Compound-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate these transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the compound .
Scientific Research Applications
PMID27998201-Compound-5 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cathepsin inhibition and enzyme kinetics.
Biology: Investigated for its role in cellular processes and its effects on various biological pathways.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
PMID27998201-Compound-5 exerts its effects by inhibiting the activity of cathepsins, which are proteolytic enzymes involved in protein degradation. By binding to the active site of these enzymes, the compound prevents the breakdown of proteins, thereby modulating various cellular processes. The molecular targets include Cathepsin B, Cathepsin F, Cathepsin K, Cathepsin L, and Cathepsin S . The pathways involved include lysosomal degradation, osteoclast differentiation, and antigen processing and presentation .
Comparison with Similar Compounds
Similar Compounds
PMID27998201-Compound-12: Indicated for bone cancer.
PMID27998201-Compound-9: Used for rheumatoid arthritis.
PMID25399719-Compound-17: Another cathepsin inhibitor with different indications.
Uniqueness
PMID27998201-Compound-5 is unique due to its broad spectrum of cathepsin inhibition and its therapeutic potential across multiple diseases. Unlike other similar compounds, it has shown efficacy in treating a diverse range of conditions, making it a versatile and valuable compound in both research and clinical settings .
Properties
Molecular Formula |
C23H27F2N3O2S2 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(2R)-N-(1-cyanocyclopropyl)-3-(cyclopropylmethylsulfanyl)-2-[[(2S)-1,1-difluoro-1-(4-methylsulfanylphenoxy)pent-3-yn-2-yl]amino]propanamide |
InChI |
InChI=1S/C23H27F2N3O2S2/c1-3-4-20(23(24,25)30-17-7-9-18(31-2)10-8-17)27-19(14-32-13-16-5-6-16)21(29)28-22(15-26)11-12-22/h7-10,16,19-20,27H,5-6,11-14H2,1-2H3,(H,28,29)/t19-,20-/m0/s1 |
InChI Key |
UKRDTRXIEUADJU-PMACEKPBSA-N |
Isomeric SMILES |
CC#C[C@@H](C(OC1=CC=C(C=C1)SC)(F)F)N[C@@H](CSCC2CC2)C(=O)NC3(CC3)C#N |
Canonical SMILES |
CC#CC(C(OC1=CC=C(C=C1)SC)(F)F)NC(CSCC2CC2)C(=O)NC3(CC3)C#N |
Origin of Product |
United States |
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